molecular formula C14H22BNO2 B13324969 (S)-2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethan-1-amine

(S)-2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethan-1-amine

Cat. No.: B13324969
M. Wt: 247.14 g/mol
InChI Key: ZWWOFGQJWRTEGH-GFCCVEGCSA-N
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Description

(S)-2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethan-1-amine is an organic compound that features both a boronic ester and an amine functional group. This compound is of significant interest in organic synthesis due to its versatility and reactivity, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethan-1-amine typically involves the reaction of a phenylboronic acid derivative with an appropriate amine under controlled conditions. One common method involves the use of a Suzuki coupling reaction, where the boronic ester reacts with an aryl halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reagent concentrations, which is crucial for the large-scale synthesis of complex organic molecules .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group can yield boronic acids, while reduction of the amine group can produce secondary or tertiary amines .

Scientific Research Applications

(S)-2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (S)-2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethan-1-amine exerts its effects depends on its specific application. In Suzuki coupling reactions, the boronic ester group reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H22BNO2

Molecular Weight

247.14 g/mol

IUPAC Name

(1S)-2-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine

InChI

InChI=1S/C14H22BNO2/c1-13(2)14(3,4)18-15(17-13)12(16)10-11-8-6-5-7-9-11/h5-9,12H,10,16H2,1-4H3/t12-/m1/s1

InChI Key

ZWWOFGQJWRTEGH-GFCCVEGCSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H](CC2=CC=CC=C2)N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CC2=CC=CC=C2)N

Origin of Product

United States

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